molecular formula C11H10N2O3 B13071573 1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester

1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester

Cat. No.: B13071573
M. Wt: 218.21 g/mol
InChI Key: CVTSEDNJIDMWMI-UHFFFAOYSA-N
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Description

1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester (CAS: 2368870-45-3) is a heterocyclic compound with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol . Structurally, it features an indazole core substituted with an acetyl group at the 1-position and a methyl ester at the 6-carboxylic acid position. This compound is primarily used in research settings as a synthetic intermediate, particularly in pharmaceutical and materials science applications. Its ester group enhances stability and solubility compared to the free carboxylic acid form, making it advantageous for chemical synthesis .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 1-acetylindazole-6-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-7(14)13-10-5-8(11(15)16-2)3-4-9(10)6-12-13/h3-6H,1-2H3

InChI Key

CVTSEDNJIDMWMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C=N1

Origin of Product

United States

Preparation Methods

Esterification of Indazole-6-carboxylic Acid

A common initial step is the conversion of 1H-indazole-6-carboxylic acid to its methyl ester derivative. This is achieved by refluxing the acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid.

Example Protocol:

  • Dissolve 6-carboxy-1H-indazole (or substituted variant) in methanol.
  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL per 50 mL methanol).
  • Heat under reflux for approximately 20-22 hours.
  • After cooling, neutralize the mixture with saturated sodium bicarbonate solution.
  • Remove methanol under reduced pressure.
  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Yield and Purity:

  • Yields around 87% have been reported.
  • Product obtained as crystalline solid.
  • Confirmed by 1H-NMR and other spectroscopic methods.
Step Reagents/Conditions Yield (%) Notes
Esterification Methanol, H2SO4, reflux 22 h 87 High purity, crystalline

Acetylation at N-1 Position

Selective acetylation of the indazole nitrogen (N-1) is typically performed using acetic anhydride, often in the presence of a base or under controlled heating.

Key points:

  • Acetic anhydride is used in excess to ensure complete acetylation.
  • Solvents such as xylene, toluene, or polar aprotic solvents (e.g., N,N-dimethylformamide) are employed.
  • Reaction temperatures generally range from 120 to 130 °C.
  • Reaction time is about 4 hours under heating.
  • Careful control of reaction conditions reduces impurities and maximizes molar yield.

Example from Patent CN112592307B:

  • React 2-oxoindole-6-methyl formate with triethyl orthobenzoate and acetic anhydride in xylene.
  • Heat at 120 °C for 4 hours.
  • Cool, filter, and vacuum dry at 50 °C for 16 hours.
  • Yields of 78-82% molar yield reported with HPLC purity >99%.
  • Impurities reduced to less than 0.01%.
Step Reagents/Conditions Yield (%) Purity (HPLC) Impurities (%) Notes
Acetylation Acetic anhydride, triethyl orthobenzoate, xylene, 120 °C, 4 h ~80 >99% <0.01 High purity, industrially scalable

Alternative Solvent Systems and Optimization

  • Use of toluene reduces acetic anhydride consumption but lowers yield (~60-70%).
  • Use of N,N-dimethylformamide improves yield (~79%) and purity.
  • Isopropyl ether and other solvents have been tested with yields between 70-80%.
  • Optimization balances reagent cost, yield, and impurity profile.

Comparative Data Table of Preparation Conditions and Outcomes

Method No. Starting Material Solvent Acetylating Agent Temp (°C) Time (h) Molar Yield (%) HPLC Purity (%) Impurity Level (%) Notes
1 2-oxoindole-6-methyl formate Xylene Acetic anhydride 120 4 81.4 99.69 <0.01 Best yield and purity
2 2-oxoindole-6-methyl formate Toluene Acetic anhydride 120 4 60.5 94.66 ~10-23 Lower yield, higher impurities
3 2-oxoindole-6-methyl formate N,N-Dimethylformamide Acetic anhydride 120 4 79.3 99.38 ~10-20 Good balance of yield/purity
4 6-carboxy-1H-indazole Methanol, H2SO4 - Reflux 22 87 (esterification) - - Esterification step

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound 1H-indazole-6-carboxylic acid, 1-acetyl-, methyl ester (CAS No. 1027022-60-1):

Overview

  • 1H-indazole-6-carboxylic acid, 1-acetyl-, methyl ester is an indazole derivative.
  • Indazoles are a class of heterocyclic aromatic compounds known for diverse biological activities, commonly found in natural products and pharmaceuticals.

Properties

  • The molecular formula for 1H-indazole-6-carboxylic acid, 1-acetyl-, methyl ester is C11H10N2O3 .
  • It has a molecular weight of 218.21 .

Applications
While the search results do not specifically detail the applications of 1H-indazole-6-carboxylic acid, 1-acetyl-, methyl ester , they do provide context on the applications of related compounds:

  • Precursor for Synthesis: It can serve as a precursor for synthesizing more complex indazole derivatives, useful in drug discovery and development.
  • Biological Activity: Indazole derivatives exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
  • Medicinal Chemistry: The compound can be explored for potential therapeutic effects, particularly in developing novel pharmaceuticals targeting various diseases.
  • Industry: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.

Additional Information

  • Ambeed.com and BLD Pharm list the compound as available for purchase .
  • The compound should be transported using cold-chain transportation .

Mechanism of Action

The mechanism of action of 1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents
1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester C₁₂H₁₂N₂O₃ 232.24 - - 1-acetyl, 6-methyl ester
Methyl 1-methyl-1H-indazole-6-carboxylate C₁₀H₁₀N₂O₂ 190.20 - - 1-methyl, 6-methyl ester
1H-Indazole-6-carboxylic acid, 7-fluoro-, methyl ester C₉H₇FN₂O₂ 194.16 1.415* 361.5* 7-fluoro, 6-methyl ester
3-Bromo-1H-indazole-6-carboxylic acid methyl ester C₉H₇BrN₂O₂ 255.07 - - 3-bromo, 6-methyl ester
1H-Indole-6-carboxylic acid, 1-methyl-2-(tetramethylnaphthalenyl)-, methyl ester C₂₃H₂₆N₂O₂ 375.22 1.10* 520.3* 1-methyl, 2-naphthalenyl, 6-methyl ester

*Predicted values.

  • Substituent Effects :
    • Electron-Withdrawing Groups : The 7-fluoro derivative (C₉H₇FN₂O₂) exhibits increased density (1.415 g/cm³) and a lower predicted boiling point (361.5°C) compared to the bulkier 1-acetyl derivative, likely due to reduced molecular symmetry and enhanced polarity .
    • Halogenation : Bromination at the 3-position (C₉H₇BrN₂O₂) significantly increases molecular weight (255.07 g/mol) and may alter reactivity in cross-coupling reactions .
    • Bulkier Groups : The tetramethylnaphthalenyl-substituted indole derivative (C₂₃H₂₆N₂O₂) has a higher boiling point (520.3°C) and lower density (1.10 g/cm³), reflecting its larger hydrophobic moiety .

Biological Activity

1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester (CAS No. 1027022-60-1) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by various research studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₀N₂O₃
  • Molecular Weight : 218.21 g/mol
  • Structure : The compound features an indazole core with a carboxylic acid and an acetyl group, contributing to its reactivity and biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of indazole compounds exhibit significant antibacterial properties. For instance, a study reported that certain indazole derivatives showed effective inhibition against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .

Compound Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
Indazole Derivative AE. faecalis4029
Indazole Derivative BP. aeruginosa5024
Indazole Derivative CK. pneumoniae4530

Anti-inflammatory Activity

The anti-inflammatory potential of indazole derivatives has also been explored. A study indicated that compounds similar to 1H-indazole-6-carboxylic acid exhibited inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. The efficacy was measured in terms of percentage inhibition compared to standard anti-inflammatory drugs like dexamethasone.

Compound Cytokine Inhibition (%)
Indazole Derivative DTNF-α78%
Indazole Derivative EIL-689%

These results suggest that the indazole scaffold may play a crucial role in modulating inflammatory responses.

Anticancer Activity

The anticancer properties of indazole derivatives have been documented in various studies. For example, research on cell lines such as MCF-7 (breast cancer) showed that certain derivatives could induce apoptosis and inhibit cell proliferation effectively . The IC50 values for these compounds were reported to be significantly lower than those of conventional chemotherapeutic agents.

Compound Cell Line IC50 (µM)
Indazole Derivative FMCF-7225
Standard Chemotherapy DrugMCF-7300

Case Studies

  • Study on Antibacterial Effects : A comprehensive analysis involving multiple indazole derivatives highlighted their effectiveness against resistant strains of bacteria, suggesting their potential as new antibiotics .
  • Evaluation of Anti-inflammatory Properties : In vivo studies demonstrated that indazole derivatives significantly reduced paw edema in rat models, indicating their therapeutic potential in treating inflammatory diseases .

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